molecular formula C11H13NO3 B2576654 Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate CAS No. 2193067-61-5

Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate

Cat. No.: B2576654
CAS No.: 2193067-61-5
M. Wt: 207.229
InChI Key: HUYOCICJESBXRT-UHFFFAOYSA-N
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Description

Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate is a chemical compound with the molecular formula C11H13NO3 It belongs to the class of benzoxazepines, which are heterocyclic compounds containing a benzene ring fused to an oxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate can be achieved through several methods. One common approach involves the cyclization of substituted isoindole derivatives. For instance, the reaction of isoindole with activated acetylenes and 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone in water can yield benzoxazepine derivatives . Another method involves the esterification of biologically active salicylanilides with N-protected amino acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating has been explored to enhance reaction rates and improve efficiency . Additionally, deep eutectic solvents like choline chloride and urea have been employed to facilitate the synthesis of benzoxazepine derivatives .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate involves its interaction with molecular targets and pathways. For instance, certain derivatives have been found to induce cell cycle arrest in the G2/M phase, leading to cytotoxic effects in cancer cells . The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate can be compared with other benzoxazepine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Biological Activity

Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate is a compound of interest due to its diverse biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, including anticancer properties and potential therapeutic applications.

  • Chemical Formula : C11_{11}H13_{13}N1_{1}O3_{3}
  • Molecular Weight : 205.23 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1803595-52-9

Anticancer Activity

Research indicates that methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine derivatives exhibit significant anticancer properties. A notable study involved the synthesis of various derivatives and their evaluation against the MCF-7 breast cancer cell line. The results highlighted the following:

  • Most Active Compound : (RS)-6-Chloro-9-[1-(9H-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine
    • IC50_{50} : 0.67 ± 0.18 µM

This compound was identified through cDNA microarray studies that suggested its mechanism involves targeting apoptosis regulatory pathways .

The biological activity of methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine is primarily attributed to its interaction with specific molecular targets:

  • Apoptosis Regulation : The compound influences genes involved in the apoptosis pathway, promoting cell death in cancer cells.
  • Cell Proliferation Inhibition : Studies show that the compound inhibits cell proliferation in various cancer models by modulating signaling pathways associated with growth .

Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) study has been conducted to understand how modifications to the benzoxazepine structure affect its biological activity. Key findings include:

ModificationEffect on Activity
Addition of halogensIncreased potency against MCF-7 cells
Alteration of substituents at the nitrogen positionVariability in IC50_{50} values

These insights are critical for designing more effective derivatives with enhanced anticancer properties .

Case Studies and Research Findings

Several studies have explored the biological activity of methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine derivatives:

  • Anticancer Properties :
    • A study demonstrated that specific derivatives exhibited cytotoxic effects against multiple cancer cell lines beyond MCF-7, including HeLa and L1210 cells .
  • Neuroprotective Effects :
    • Some derivatives have shown potential neuroprotective effects by modulating neurotransmitter systems. This suggests possible applications in treating neurodegenerative diseases .
  • Antimicrobial Activity :
    • Preliminary tests indicated that certain analogs possess antimicrobial properties against various pathogens .

Properties

IUPAC Name

methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-11(13)8-2-3-10-9(6-8)7-15-5-4-12-10/h2-3,6,12H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYOCICJESBXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NCCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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